4-Chloro-n1-isobutylbenzene-1,2-diamine

Description

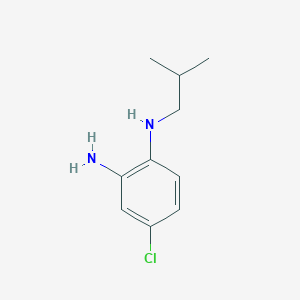

4-Chloro-N1-isobutylbenzene-1,2-diamine is a substituted aromatic diamine featuring a chlorine atom at the para position and an isobutyl group attached to one of the amine groups (N1) on the benzene ring. This compound serves as a critical intermediate in pharmaceutical research, particularly in the development of bioactive molecules and drug candidates, owing to its dual amine functionality and electron-withdrawing chlorine substituent, which enhance reactivity in heterocyclic ring-forming reactions .

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

4-chloro-1-N-(2-methylpropyl)benzene-1,2-diamine |

InChI |

InChI=1S/C10H15ClN2/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6,12H2,1-2H3 |

InChI Key |

OUOMOZVTVHDHHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=C(C=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Chloro-n1-isobutylbenzene-1,2-diamine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloronitrobenzene with isobutylamine, followed by reduction of the nitro group to an amine group. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

4-Chloro-n1-isobutylbenzene-1,2-diamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can further modify the amine groups or other functional groups present in the compound.

Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom or other substituents on the benzene ring are replaced by other groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Chloro-n1-isobutylbenzene-1,2-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-n1-isobutylbenzene-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then react further to yield various substituted benzene derivatives. The specific molecular targets and pathways involved depend on the context of its use in biological or chemical systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

| Compound Name | Substituents | CAS Number | Key Properties/Applications |

|---|---|---|---|

| 4-Chloro-N1-isobutylbenzene-1,2-diamine | Cl (C4), isobutyl (N1) | Not Provided | Pharmaceutical intermediate |

| 4-Chloro-N1-methylbenzene-1,2-diamine | Cl (C4), methyl (N1) | 59681-66-2 | High-purity reagent for drug synthesis |

| 5-Chloro-N1-phenylbenzene-1,2-diamine | Cl (C5), phenyl (N1) | 68406-47-3 | Potential sulfoxide oxidation studies |

| 4-Nitrobenzene-1,2-diamine | NO₂ (C4) | Not Provided | Moderate yields in indoloquinoxaline synthesis |

| 4,5-Dichlorobenzene-1,2-diamine | Cl (C4, C5) | Not Provided | High reactivity in cyclization reactions |

Key Observations :

- Substituent Position: The position of the chlorine atom (C4 vs. C5) significantly impacts reactivity. For instance, 4-chlorobenzene-1,2-diamine reacts efficiently with isatin derivatives to form indoloquinoxalines (good yields), whereas nitro-substituted analogs (e.g., 4-nitrobenzene-1,2-diamine) show reduced yields due to steric and electronic effects .

- N1 Substituent Effects : Replacing the methyl group in 4-Chloro-N1-methylbenzene-1,2-diamine with bulkier substituents like isobutyl or phenyl alters solubility and steric hindrance. The isobutyl group may enhance lipophilicity, making the compound more suitable for membrane-permeable drug candidates .

Physical and Chemical Properties

- Electronic Effects : The chlorine atom’s electron-withdrawing nature increases the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitution. This contrasts with methyl or nitro groups, which exert opposing electronic effects (electron-donating vs. withdrawing) .

- Solubility : The isobutyl group in this compound likely enhances organic phase solubility compared to smaller substituents (e.g., methyl) or polar groups (e.g., nitro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.